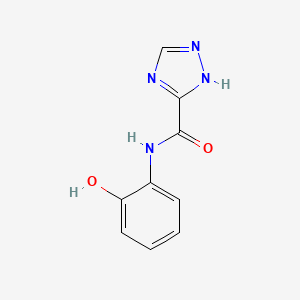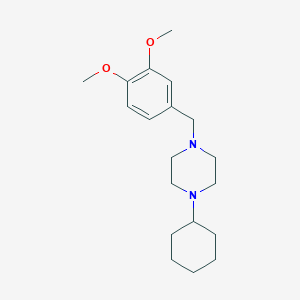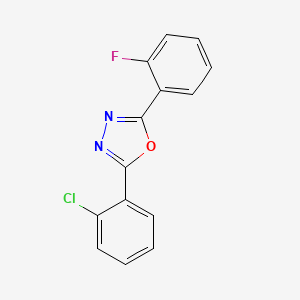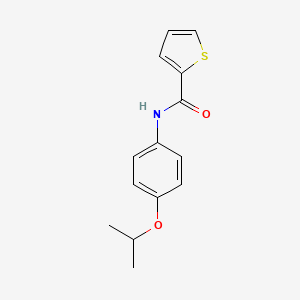![molecular formula C18H32N2O3 B5687005 methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)
methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate, commonly known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. It is a highly potent and addictive substance that has been widely used for recreational purposes. However, MPHP has also been the subject of scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
MPHP acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. It also acts as a serotonin reuptake inhibitor, which increases the levels of serotonin in the brain. The increased levels of dopamine and serotonin in the brain lead to the euphoric effects associated with MPHP use.
Biochemical and Physiological Effects:
The use of MPHP has been associated with a range of biochemical and physiological effects. These include increased heart rate, elevated blood pressure, hyperthermia, and dehydration. MPHP use has also been associated with sleep disturbances, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP has several advantages for use in lab experiments. It is a highly potent and selective dopamine and serotonin reuptake inhibitor, which makes it useful for studying the effects of these neurotransmitters on the brain. However, the use of MPHP in lab experiments is limited by its potential for abuse and addiction.
Direcciones Futuras
There are several future directions for research on MPHP. One area of research is the development of new therapeutic applications for MPHP, such as the treatment of neurodegenerative diseases. Another area of research is the development of new synthetic cathinones with improved therapeutic potential and reduced potential for abuse and addiction. Finally, more research is needed to understand the long-term effects of MPHP use on the brain and body.
Métodos De Síntesis
The synthesis of MPHP involves the reaction of 4-piperidone hydrochloride with 3-pyrrolidinopropiophenone in the presence of sodium cyanoborohydride and acetic acid. The resulting product is purified through recrystallization in ethanol to yield pure MPHP.
Aplicaciones Científicas De Investigación
MPHP has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and analgesic properties. MPHP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3/c1-15(5-8-18(22)23-2)19-13-9-16(10-14-19)6-7-17(21)20-11-3-4-12-20/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXJGLPBOIVGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)N1CCC(CC1)CCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[3-(methylthio)propyl]-3-pyrrolidinyl}-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5686942.png)
![2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)
![[(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B5686950.png)


![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B5686973.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686987.png)



![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
